GW 590735

説明

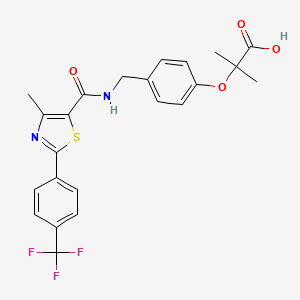

an HDLc raising agent; structure in first source

Structure

3D Structure

特性

IUPAC Name |

2-methyl-2-[4-[[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbonyl]amino]methyl]phenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F3N2O4S/c1-13-18(33-20(28-13)15-6-8-16(9-7-15)23(24,25)26)19(29)27-12-14-4-10-17(11-5-14)32-22(2,3)21(30)31/h4-11H,12H2,1-3H3,(H,27,29)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUPZUOBHCUBKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)NCC3=CC=C(C=C3)OC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90977813 | |

| Record name | 2-Methyl-2-(4-{[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]methyl}phenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343321-96-0, 622402-22-6 | |

| Record name | GW-590735 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343321960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW 590735 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0622402226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW-590735 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07215 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Methyl-2-(4-{[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]methyl}phenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW-590735 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKY617BBX5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GW 590735: A Technical Guide to a Selective PPARα Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW 590735 is a potent and highly selective peroxisome proliferator-activated receptor alpha (PPARα) agonist that has demonstrated significant potential in the regulation of lipid metabolism. As a member of the nuclear receptor superfamily, PPARα is a critical transcriptional regulator of genes involved in fatty acid oxidation, lipoprotein metabolism, and inflammation. Activation of PPARα by agonists like this compound leads to beneficial changes in lipid profiles, including the reduction of triglycerides and low-density lipoprotein (LDL) cholesterol, alongside an increase in high-density lipoprotein (HDL) cholesterol. This technical guide provides an in-depth overview of this compound, consolidating key quantitative data, detailing experimental methodologies for its evaluation, and visualizing the core signaling pathways and experimental workflows.

Introduction

Dyslipidemia, characterized by an abnormal amount of lipids in the blood, is a major risk factor for the development of cardiovascular disease. Peroxisome proliferator-activated receptor alpha (PPARα) has emerged as a key therapeutic target for managing dyslipidemia due to its central role in lipid homeostasis. Fibrate drugs, a class of PPARα agonists, have been in clinical use for decades. However, the development of next-generation agonists with improved potency and selectivity, such as this compound, offers the potential for enhanced efficacy and a better safety profile. This compound exhibits high affinity and selective activation of PPARα, leading to the modulation of target gene expression and subsequent improvements in lipid parameters.

Core Concepts: The PPARα Signaling Pathway

The mechanism of action of this compound is centered on the activation of the PPARα signaling pathway. This pathway is a well-established regulator of lipid metabolism.

-

Ligand Binding and Activation: this compound, as a PPARα agonist, binds to the ligand-binding domain (LBD) of the PPARα receptor located in the nucleus.

-

Heterodimerization: Upon ligand binding, PPARα undergoes a conformational change, causing the dissociation of corepressor proteins and enabling it to form a heterodimer with the Retinoid X Receptor (RXR).

-

PPRE Binding: This activated PPARα/RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

-

Gene Transcription: The binding of the heterodimer to the PPRE recruits coactivator proteins, which in turn initiates the transcription of genes involved in various aspects of lipid metabolism. This includes genes responsible for fatty acid uptake and oxidation, such as Carnitine Palmitoyltransferase 1 (CPT-1), and those involved in lipoprotein metabolism, like Apolipoprotein A-I (ApoA-I).[1]

Caption: PPARα Signaling Pathway Activation by this compound.

Quantitative Data

The efficacy and selectivity of this compound have been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Receptor | Value | Reference |

| EC50 | PPARα | 4 nM | [1][2][3] |

| Selectivity | PPARδ vs PPARα | >500-fold | [2] |

| Selectivity | PPARγ vs PPARα | >500-fold | [2] |

EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response.

Table 2: In Vivo Pharmacokinetic Parameters of this compound

| Species | Dose & Route | Clearance (Cl) | Volume of Distribution (Vd) | Half-life (t1/2) | Bioavailability (F%) |

| Rat | 2.7 mg/kg, IV | 5 mL/min/kg | 1 L/kg | 2.4 hours | 47% |

| Dog | 2 mg/kg, IV | 13 mL/min/kg | 2.8 L/kg | 2.6 hours | 85% |

Table 3: In Vivo Efficacy of this compound in a Dyslipidemia Model

| Animal Model | Treatment | Duration | Key Findings |

| Male C57BL/6 mice transgenic for human ApoA-I | 0.5-5 mg/kg this compound, orally, twice a day | 5 days | Lowered LDLc and triglycerides (TG), and increased HDL cholesterol. |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize this compound.

In Vitro Assays

This assay quantifies the ability of a compound to activate PPARα-mediated gene transcription.

Objective: To determine the EC50 of this compound for PPARα.

Methodology:

-

Cell Culture and Transfection:

-

CV-1 cells (or other suitable cell lines like HEK293T or HepG2) are cultured in appropriate media.

-

Cells are transiently co-transfected with two plasmids:

-

An expression vector for full-length human PPARα.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPREs.

-

-

A control plasmid expressing Renilla luciferase is often co-transfected for normalization of transfection efficiency.

-

-

Compound Treatment:

-

After transfection, cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

-

-

Luciferase Activity Measurement:

-

Following an incubation period (typically 24 hours), cells are lysed.

-

Luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

-

Renilla luciferase activity is also measured for normalization.

-

-

Data Analysis:

-

The firefly luciferase signal is normalized to the Renilla luciferase signal.

-

The fold activation is calculated relative to the vehicle control.

-

The EC50 value is determined by fitting the dose-response data to a sigmoidal curve.

-

Caption: Workflow for a PPARα Transactivation Assay.

This assay measures the direct binding of a compound to the PPARα ligand-binding domain (LBD).

Objective: To determine the binding affinity (IC50 or Ki) of this compound to the PPARα LBD.

Methodology:

-

Assay Components:

-

GST-tagged PPARα LBD.

-

Europium-labeled anti-GST antibody (donor fluorophore).

-

A fluorescently-labeled PPARα ligand (tracer, acceptor fluorophore).

-

-

Assay Procedure:

-

The components are incubated together in a microplate in the presence of varying concentrations of the test compound (this compound).

-

If this compound binds to the PPARα LBD, it will displace the fluorescent tracer.

-

-

Signal Detection:

-

The plate is read on a TR-FRET-capable reader.

-

When the donor and acceptor are in close proximity (i.e., the tracer is bound to the LBD), excitation of the europium donor results in energy transfer to the acceptor, which then emits light at a specific wavelength.

-

Displacement of the tracer by the test compound leads to a decrease in the FRET signal.

-

-

Data Analysis:

-

The TR-FRET ratio is calculated.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the tracer binding) is determined from the dose-response curve.

-

In Vivo Studies

Objective: To evaluate the in vivo efficacy of this compound in improving lipid profiles.

Methodology:

-

Animal Model:

-

Male C57BL/6 mice transgenic for human Apolipoprotein A-I are commonly used. These mice have a more human-like lipoprotein profile.

-

Alternatively, other models of dyslipidemia, such as LDL receptor knockout (LDLr-/-) mice fed a high-fat diet, can be utilized.

-

-

Study Design:

-

Animals are divided into a vehicle control group and one or more this compound treatment groups.

-

This compound is administered orally (e.g., by gavage) at various doses (e.g., 0.5-5 mg/kg) for a specified duration (e.g., 5 days).

-

-

Sample Collection and Analysis:

-

At the end of the treatment period, blood samples are collected.

-

Plasma is isolated for the measurement of total cholesterol, HDL-C, LDL-C, and triglycerides using standard enzymatic assays.

-

-

Gene Expression Analysis (Optional):

-

Tissues such as the liver can be harvested for RNA extraction and analysis of PPARα target gene expression (e.g., CPT-1, ApoA-I) by quantitative real-time PCR (qRT-PCR).

-

Gene Expression Analysis (qRT-PCR)

Objective: To quantify the change in expression of PPARα target genes following treatment with this compound.

Methodology:

-

RNA Extraction:

-

Total RNA is extracted from cells or tissues using a suitable method (e.g., TRIzol reagent or commercial kits).

-

-

cDNA Synthesis:

-

The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

-

Quantitative PCR:

-

The qPCR reaction is performed using the synthesized cDNA, gene-specific primers for the target genes (e.g., CPT-1, ApoA-I) and a reference gene (e.g., GAPDH, β-actin), and a fluorescent dye (e.g., SYBR Green).

-

The reaction is run on a real-time PCR cycler, which monitors the fluorescence intensity at each cycle.

-

-

Data Analysis:

-

The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the reference gene and compared to the vehicle-treated control group.

-

Logical Relationships of this compound Effects

The multifaceted effects of this compound can be visualized as a cascade of events, from the molecular to the physiological level.

Caption: Logical Flow of this compound's Effects.

Conclusion

This compound is a powerful research tool and a potential therapeutic candidate due to its high potency and selectivity for PPARα. The data presented in this guide underscore its ability to modulate lipid metabolism effectively in preclinical models. The detailed experimental protocols provide a framework for the continued investigation and characterization of this compound and other novel PPARα agonists. Further research into the long-term efficacy and safety of this compound will be crucial in determining its future clinical utility in the management of dyslipidemia and associated cardiovascular risks.

References

GW 590735: A Comprehensive Technical Guide to its Role in Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW 590735 is a potent and highly selective peroxisome proliferator-activated receptor alpha (PPARα) agonist that has demonstrated significant effects on lipid metabolism. As a member of the thiazole (B1198619) class of compounds, it has been investigated for its potential therapeutic benefits in dyslipidemia, a condition characterized by abnormal levels of lipids in the blood. This technical guide provides an in-depth overview of the core mechanism of action of this compound, its impact on lipid profiles, and detailed methodologies for key experimental protocols used in its evaluation. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development in the field of metabolic diseases.

Introduction

Dyslipidemia is a major risk factor for the development of atherosclerotic cardiovascular disease. The peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that play a crucial role in the regulation of lipid and glucose homeostasis. Of the three PPAR isoforms (α, δ/β, and γ), PPARα is predominantly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Activation of PPARα leads to the transcriptional regulation of a suite of genes involved in fatty acid uptake, activation, and oxidation, as well as lipoprotein metabolism.

This compound has emerged as a powerful tool for studying the therapeutic potential of PPARα activation due to its high potency and selectivity. This guide will explore the molecular mechanisms through which this compound exerts its effects and provide practical information for its scientific investigation.

Mechanism of Action: The PPARα Signaling Pathway

This compound functions as a synthetic agonist for PPARα. Upon binding, it induces a conformational change in the receptor, leading to the dissociation of corepressors and recruitment of coactivators. This activated complex then heterodimerizes with the retinoid X receptor (RXR). The this compound-PPARα/RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of genes that play a pivotal role in lipid metabolism.

Key downstream effects of this compound-mediated PPARα activation include:

-

Increased Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in mitochondrial and peroxisomal β-oxidation, such as Carnitine Palmitoyltransferase 1 (CPT1) and Acyl-CoA Oxidase 1 (ACOX1). This leads to an increased breakdown of fatty acids for energy production.

-

Enhanced Lipoprotein Lipolysis: Increased expression of Lipoprotein Lipase (LPL), an enzyme that hydrolyzes triglycerides in circulating very-low-density lipoproteins (VLDL) and chylomicrons, releasing fatty acids for uptake by tissues.

-

Modulation of Apolipoprotein Expression: Regulation of genes encoding for apolipoproteins, such as Apolipoprotein A-I (APOA1), a major component of high-density lipoprotein (HDL), contributing to reverse cholesterol transport.

Data Presentation: Effects on Lipid Metabolism

The activation of PPARα by this compound translates into significant alterations in the plasma lipid profile. Preclinical and clinical studies have consistently demonstrated its efficacy in improving dyslipidemic conditions.

Preclinical Data

In vivo studies in animal models have been crucial in elucidating the lipid-modulating effects of this compound.

| Animal Model | Compound | Dose | Duration | Effect on Triglycerides (TG) | Effect on LDL-C | Effect on HDL-C | Reference |

| Male C57BL/6 mice transgenic for human ApoA-I | This compound | 0.5 - 5 mg/kg (oral, twice daily) | 5 days | Lowered | Lowered | Increased | [1][2] |

| Diet-induced obese AKR/J mice | GW9578 (PPARα agonist) | 1 mg/kg | 4 weeks | Decreased | Not Reported | Increased | [3] |

Clinical Data

A clinical trial (NCT00169559) was conducted to evaluate the effects of this compound on lipid profiles in patients with dyslipidemia.[1][4] While the detailed quantitative results of this study are not publicly available, the study aimed to compare this compound with placebo and fenofibrate. The intended outcomes were an increase in "good cholesterol" (HDL-C) and a decrease in "bad cholesterol" (LDL-C) and triglycerides.

| Study Identifier | Compound | Patient Population | Primary Outcomes | Quantitative Results |

| NCT00169559 | This compound | Healthy patients with low HDL-C and high triglycerides | Changes in HDL-C, LDL-C, and Triglycerides | Data not publicly available |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vivo Efficacy in a Mouse Model of Dyslipidemia

This protocol describes a general procedure for evaluating the in vivo effects of a PPARα agonist on lipid profiles in mice.

Materials:

-

Male C57BL/6J mice (or other appropriate strain)

-

High-fat diet (to induce dyslipidemia)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Oral gavage needles

-

Blood collection tubes (e.g., EDTA-coated)

-

Centrifuge

-

Lipid analysis kits (for triglycerides, total cholesterol, HDL-C, LDL-C)

-

Reagents for RNA extraction and qRT-PCR

Procedure:

-

Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.

-

Induction of Dyslipidemia: Feed mice a high-fat diet for a specified period (e.g., 8-12 weeks) to induce obesity and dyslipidemia.

-

Group Assignment: Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

-

Compound Administration: Prepare a suspension of this compound in the vehicle. Administer the compound or vehicle daily via oral gavage for the duration of the study (e.g., 2-4 weeks).

-

Monitoring: Monitor body weight and food intake regularly.

-

Blood Collection: At the end of the treatment period, collect blood samples from fasted mice.

-

Plasma Separation: Centrifuge the blood samples to separate plasma.

-

Lipid Analysis: Measure plasma levels of triglycerides, total cholesterol, HDL-C, and LDL-C using commercially available kits.

-

Tissue Collection: Euthanize the mice and collect tissues of interest, such as the liver, for further analysis.

-

Gene Expression Analysis: Isolate RNA from the liver and perform quantitative real-time PCR (qRT-PCR) to measure the expression of PPARα target genes.

Cell-Based PPARα Transactivation Assay

This assay is used to determine the ability of a compound to activate PPARα in a cellular context.

Materials:

-

Mammalian cell line (e.g., HEK293T, HepG2)

-

Cell culture medium and supplements

-

PPARα expression vector

-

Luciferase reporter plasmid containing PPREs

-

Transfection reagent

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Transfection: Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

-

Compound Treatment: After an incubation period to allow for plasmid expression, treat the cells with various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the cells for a specified time (e.g., 24 hours) to allow for PPARα activation and luciferase expression.

-

Cell Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase activity to a control for cell viability or transfection efficiency. Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 value (the concentration at which 50% of the maximal response is achieved).

Conclusion

This compound is a potent and selective PPARα agonist that effectively modulates lipid metabolism by activating the PPARα signaling pathway. Its ability to upregulate genes involved in fatty acid oxidation and lipoprotein metabolism leads to a beneficial reduction in triglycerides and LDL-C, and an increase in HDL-C. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other PPARα agonists. While further clinical data is needed to fully establish its therapeutic profile in humans, this compound remains a valuable research tool for understanding the intricate role of PPARα in metabolic health and disease.

References

- 1. Lipid metabolism: Fat Tolerance Test (oral gavage with olive or corn oil) | Michigan Mouse Metabolic Phenotyping Center in Live Models [mmpc.med.umich.edu]

- 2. biorxiv.org [biorxiv.org]

- 3. A novel fatty acid mimetic with pan-PPAR partial agonist activity inhibits diet-induced obesity and metabolic dysfunction-associated steatotic liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.plos.org [journals.plos.org]

The Discovery and Development of GW 590735: A Selective PPARα Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GW 590735 is a potent and highly selective agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of selective PPARα agonists for the treatment of dyslipidemia and related metabolic disorders. This document summarizes key quantitative data, details experimental methodologies from available literature, and presents signaling pathways and experimental workflows through structured diagrams.

Introduction

Dyslipidemia, characterized by elevated levels of triglycerides and low-density lipoprotein cholesterol (LDLc) alongside reduced high-density lipoprotein cholesterol (HDLc), is a major risk factor for cardiovascular disease. Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear hormone receptors that are critical regulators of lipid and glucose homeostasis. The PPAR family consists of three isoforms: PPARα, PPARγ, and PPARδ (also known as PPARβ).

PPARα is predominantly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and β-oxidation, resulting in decreased plasma triglycerides and an increase in HDLc. This makes PPARα an attractive therapeutic target for the management of dyslipidemia. This compound emerged as a potent and selective PPARα agonist with promising preclinical data for improving lipid profiles.

Discovery and Development

While specific details regarding the initial discovery and lead optimization of this compound are not extensively published in publicly available literature, its development was likely driven by the need for a more selective PPARα agonist with an improved efficacy and safety profile compared to existing fibrate drugs. Fibrates, which are also PPARα agonists, have been in clinical use for decades but are associated with certain side effects. The development of this compound represents a focused effort to create a second-generation PPARα modulator with higher potency and selectivity.

Mechanism of Action

This compound exerts its pharmacological effects by directly binding to and activating PPARα.[1] PPARs form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[1] Upon ligand binding, this complex undergoes a conformational change that leads to the recruitment of coactivator proteins and the subsequent transcription of genes involved in lipid metabolism.

The activation of PPARα by this compound leads to a cascade of events that collectively improve the lipid profile. These include:

-

Increased fatty acid oxidation: Upregulation of genes encoding for enzymes involved in the mitochondrial β-oxidation of fatty acids.

-

Reduced triglyceride synthesis: Decreased expression of genes involved in hepatic triglyceride production.

-

Increased lipoprotein lipase (B570770) activity: Enhanced clearance of triglyceride-rich lipoproteins from the circulation.

-

Increased HDLc formation: Upregulation of apolipoproteins A-I and A-II, key components of HDL particles.

The selective nature of this compound for PPARα is a key characteristic, as it minimizes the potential for off-target effects associated with the activation of PPARγ (related to adipogenesis and fluid retention) and PPARδ.

Quantitative Data Summary

The preclinical evaluation of this compound has generated significant quantitative data regarding its potency, selectivity, pharmacokinetics, and in vivo efficacy. These findings are summarized in the tables below for clear comparison.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Reference |

| EC50 for PPARα | 4 nM | [2][3] |

| Selectivity vs. PPARδ | >500-fold | [2][3] |

| Selectivity vs. PPARγ | >500-fold | [2][3] |

Table 2: Pharmacokinetic Parameters of this compound

| Species | Dose & Route | Clearance (Cl) | Volume of Distribution (Vd) | Half-life (T1/2) | Bioavailability (F%) | Reference |

| Rat | 2.7 mg/kg; i.v. | 5 mL/min/kg | 1 L/kg | 2.4 hours | 47% | [2][3] |

| Dog | 2 mg/kg; i.v. | 13 mL/min/kg | 2.8 L/kg | 2.6 hours | 85% | [2] |

Table 3: In Vivo Efficacy of this compound in a Human ApoA-I Transgenic Mouse Model

| Dose (oral) | Effect on LDLc | Effect on Triglycerides (TG) | Effect on HDLc | Reference |

| 0.5 - 5 mg/kg | Lowered | Lowered | Increased | [2][3] |

In a study comparing this compound with bezafibrate (B1666932) and torcetrapib, the maximum increases in HDL cholesterol for this compound were 37%, 53%, and 84%, respectively, though the specific models and conditions for this comparison are not detailed in the available results.[4]

Experimental Protocols

Detailed experimental protocols for the studies cited are not fully available in the public domain. However, based on the provided information, the key experiments can be outlined as follows:

In Vitro PPARα Activation Assay

-

Objective: To determine the potency (EC50) and selectivity of this compound for PPAR isoforms.

-

Methodology: A cell-based transactivation assay is typically used.

-

Cell Line: A suitable mammalian cell line (e.g., HEK293, CHO) is transiently transfected with expression vectors for the ligand-binding domain of human PPARα, PPARγ, or PPARδ fused to a GAL4 DNA-binding domain.

-

Reporter Construct: A reporter plasmid containing a GAL4 upstream activation sequence driving the expression of a reporter gene (e.g., luciferase) is also transfected.

-

Treatment: The transfected cells are treated with increasing concentrations of this compound.

-

Measurement: After an incubation period, the cells are lysed, and the reporter gene activity (e.g., luminescence for luciferase) is measured.

-

Data Analysis: The dose-response curves are plotted, and the EC50 values are calculated. Selectivity is determined by comparing the EC50 values for each PPAR isoform.

-

Pharmacokinetic Studies in Rats and Dogs

-

Objective: To determine the pharmacokinetic profile of this compound.

-

Methodology:

-

Animal Models: Male Sprague-Dawley rats and Beagle dogs are commonly used.

-

Administration: this compound is administered intravenously (i.v.) at a specified dose (2.7 mg/kg for rats, 2 mg/kg for dogs). For oral bioavailability, a separate cohort receives the compound orally.

-

Blood Sampling: Blood samples are collected at various time points post-administration.

-

Sample Analysis: Plasma concentrations of this compound are determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Pharmacokinetic parameters (Cl, Vd, T1/2, F%) are calculated using non-compartmental analysis of the plasma concentration-time data.

-

In Vivo Efficacy Study in Human ApoA-I Transgenic Mice

-

Objective: To evaluate the effect of this compound on lipid profiles in a relevant animal model of human lipoprotein metabolism.

-

Methodology:

-

Animal Model: Male C57BL/6 mice transgenic for human apolipoprotein A-I are used. This model is relevant for studying HDLc metabolism.

-

Dosing: this compound is administered orally at doses ranging from 0.5 to 5 mg/kg. The dosing frequency and duration would be specified in a detailed protocol (e.g., once or twice daily for a set number of days).

-

Blood Sampling: Blood samples are collected before and after the treatment period.

-

Lipid Analysis: Plasma levels of LDLc, triglycerides, and HDLc are measured using standard enzymatic assays.

-

Data Analysis: Changes in lipid parameters are compared between the vehicle-treated control group and the this compound-treated groups.

-

Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound activation of PPARα.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for assessing the in vivo efficacy of this compound.

Conclusion

This compound is a potent and selective PPARα agonist that has demonstrated significant potential in preclinical models for the treatment of dyslipidemia. Its high affinity for PPARα and excellent selectivity over other PPAR isoforms suggest a favorable therapeutic window. The in vivo data in a humanized mouse model confirms its ability to beneficially modulate plasma lipid profiles by lowering LDLc and triglycerides while increasing HDLc. The pharmacokinetic profile of this compound appears to be suitable for further development. While comprehensive clinical trial data is not publicly available, the preclinical findings presented in this guide underscore the potential of this compound as a targeted therapy for dyslipidemia and highlight the continuing importance of selective PPARα agonism as a therapeutic strategy. Further research and clinical investigation would be necessary to fully elucidate its safety and efficacy in humans.

References

The Effects of GW590735 on HDL and LDL Cholesterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective peroxisome proliferator-activated receptor alpha (PPARα) agonist, GW590735, and its effects on high-density lipoprotein (HDL) and low-density lipoprotein (LDL) cholesterol. This document summarizes key preclinical data, outlines relevant experimental methodologies, and illustrates the underlying signaling pathways.

Quantitative Data on HDL and LDL Cholesterol

GW590735 has demonstrated significant effects on lipid profiles in preclinical models. The following table summarizes the quantitative data from a study in human apolipoprotein B100 (hApoB100) and human cholesteryl ester transfer protein (hCETP) transgenic mice, which exhibit a more human-like lipid profile.

| Treatment Group | Dose (mg/kg) | Maximal % Increase in HDL Cholesterol | Effect on LDL Cholesterol | Effect on VLDL Cholesterol | Reference |

| GW590735 | 3 | Not specified | Decrease | Decrease | [1] |

| GW590735 | 10 | 84% | Decrease | Decrease | [1] |

| Fenofibrate (weak PPARα agonist) | 30 | 37% | Decrease | Tendency to reduce | [1] |

| Torcetrapib (CETP inhibitor) | 3, 10, 30 | 53% | Decrease | Tendency to reduce | [1] |

VLDL: Very-low-density lipoprotein

Note: Results from the human clinical trial NCT00169559, which investigated the effects of GW590735 on HDL and LDL cholesterol in patients with dyslipidemia, have not been publicly released.[2]

Experimental Protocols

This section details the methodologies for key experiments involving the in vivo assessment of GW590735's effects on cholesterol levels, based on established preclinical testing procedures.

In Vivo Administration of GW590735 in a Murine Model

Objective: To assess the dose-dependent effects of orally administered GW590735 on the plasma lipid profiles of hApoB100/hCETP transgenic mice.

Methodology:

-

Animal Model: Male hApoB100/hCETP transgenic mice are utilized to model a human-like lipid profile.

-

Acclimatization: Animals are allowed to acclimate for a period of at least one week prior to the commencement of the study, with ad libitum access to standard chow and water.

-

Grouping: Mice are randomly assigned to treatment groups:

-

Vehicle control

-

GW590735 (3 mg/kg)

-

GW590735 (10 mg/kg)

-

-

Drug Formulation and Administration: GW590735 is suspended in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose (B11928114) with 0.1% Tween 80). The compound is administered once daily for 14 consecutive days via oral gavage.

-

Blood Collection: On day 15, following an overnight fast, blood samples are collected from the retro-orbital sinus or tail vein into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Separation: Plasma is separated by centrifugation at 2000 x g for 10 minutes at 4°C.

-

Lipid Profile Analysis: Plasma samples are then subjected to lipoprotein profiling to determine the concentrations of HDL, LDL, and VLDL cholesterol.

Measurement of HDL and LDL Cholesterol

Objective: To quantify the levels of HDL and LDL cholesterol from plasma samples.

Methodology (based on a precipitation method):

-

LDL/VLDL Precipitation:

-

Aliquots of plasma samples are treated with a precipitation reagent (e.g., a solution containing phosphotungstic acid and magnesium chloride).

-

The mixture is incubated at room temperature for 10 minutes to allow for the precipitation of LDL and VLDL particles.

-

The sample is then centrifuged at 2000 x g for 10 minutes to pellet the precipitated lipoproteins.

-

-

HDL Fraction Collection: The supernatant, which contains the HDL fraction, is carefully collected.

-

Cholesterol Quantification:

-

The cholesterol content in the HDL fraction (supernatant) and in a separate aliquot of total plasma is determined using a commercial cholesterol enzymatic assay kit.

-

The assay typically involves the enzymatic conversion of cholesterol to a colored or fluorescent product, which is then measured using a spectrophotometer or fluorometer.

-

-

LDL Cholesterol Calculation: The concentration of LDL cholesterol is calculated using the Friedewald formula: LDL Cholesterol = Total Cholesterol - HDL Cholesterol - (Triglycerides / 5) (Note: This formula is valid for triglyceride levels below 400 mg/dL)

Signaling Pathways and Mechanisms of Action

GW590735 exerts its effects on HDL and LDL cholesterol primarily through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα).

PPARα Signaling Pathway in Lipid Metabolism

The binding of GW590735 to PPARα initiates a cascade of events that transcriptionally regulate genes involved in lipid metabolism.

Caption: PPARα signaling pathway activated by GW590735.

Description of the Signaling Pathway:

-

Ligand Binding: GW590735, a potent and selective PPARα agonist, enters the hepatocyte and binds to the PPARα receptor in the cytoplasm.

-

Heterodimerization and Nuclear Translocation: Upon ligand binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates into the nucleus.

-

Gene Transcription: The activated PPARα-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

-

Upregulation of Genes Increasing HDL:

-

Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II): PPARα activation increases the transcription of the APOA1 and APOA2 genes. ApoA-I and ApoA-II are the primary protein components of HDL particles, and their increased synthesis leads to higher levels of circulating HDL cholesterol.

-

ATP-binding cassette transporter A1 (ABCA1): PPARα activation upregulates the expression of the ABCA1 gene. The ABCA1 transporter plays a crucial role in the first step of reverse cholesterol transport, mediating the efflux of cholesterol from peripheral cells to lipid-poor apolipoproteins to form nascent HDL.[1][3]

-

-

Regulation of Genes Affecting LDL and VLDL:

-

Lipoprotein Lipase (LPL): PPARα activation enhances the expression of the LPL gene. LPL is an enzyme that hydrolyzes triglycerides in VLDL and chylomicrons, leading to their clearance from the circulation. This reduces the precursor pool for LDL.

-

Apolipoprotein C-III (ApoC-III): PPARα activation downregulates the expression of the APOC3 gene. ApoC-III is an inhibitor of LPL, so its reduction further enhances the catabolism of triglyceride-rich lipoproteins.

-

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for the preclinical assessment of a compound like GW590735 on lipid metabolism.

Caption: Preclinical experimental workflow for GW590735.

Conclusion

The selective PPARα agonist GW590735 has demonstrated promising preclinical efficacy in improving lipid profiles by significantly increasing HDL cholesterol and decreasing LDL and VLDL cholesterol. The mechanism of action is well-understood and involves the transcriptional regulation of key genes in lipid metabolism. While the lack of publicly available human clinical trial data is a limitation, the preclinical evidence suggests that potent and selective PPARα agonism is a viable strategy for the modulation of dyslipidemia. Further research and the potential release of clinical data will be crucial in fully elucidating the therapeutic potential of GW590735.

References

- 1. PPAR-alpha and PPAR-gamma activators induce cholesterol removal from human macrophage foam cells through stimulation of the ABCA1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. PPAR agonists protect mesangial cells from interleukin 1beta-induced intracellular lipid accumulation by activating the ABCA1 cholesterol efflux pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of GW 590735 in Triglyceride Reduction: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW 590735 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist that has been investigated for its potential to modulate lipid profiles, specifically in the context of dyslipidemia. As a member of the PPAR agonist class of drugs, this compound is designed to target the underlying metabolic pathways that govern lipid homeostasis. This technical guide provides a comprehensive overview of the role of this compound in triglyceride reduction, summarizing available data, detailing its mechanism of action, and outlining relevant experimental protocols.

Mechanism of Action: A PPARα-Mediated Cascade

This compound exerts its effects on triglyceride metabolism primarily through the activation of PPARα, a nuclear receptor that functions as a ligand-activated transcription factor. The binding of this compound to PPARα initiates a cascade of molecular events that ultimately leads to a reduction in circulating triglyceride levels.

The activated PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding modulates the transcription of genes involved in various aspects of lipid metabolism.

The key mechanisms by which this compound is understood to lower triglycerides include:

-

Increased Fatty Acid Oxidation: Activation of PPARα upregulates the expression of genes encoding for enzymes involved in the β-oxidation of fatty acids in the liver and muscle. This increased catabolism of fatty acids reduces their availability for triglyceride synthesis.

-

Enhanced Lipoprotein Lipase (LPL) Activity: PPARα activation leads to an increase in the expression and activity of LPL, an enzyme crucial for the hydrolysis of triglycerides within very-low-density lipoproteins (VLDL) and chylomicrons. This facilitates the clearance of triglyceride-rich lipoproteins from the circulation.

-

Reduced Apolipoprotein C-III (ApoC-III) Expression: PPARα activation has been shown to decrease the hepatic expression of ApoC-III. ApoC-III is a key inhibitor of LPL, so its reduction further enhances the catabolism of triglyceride-rich lipoproteins.

-

Modulation of VLDL Synthesis and Secretion: By increasing fatty acid oxidation, PPARα activation can indirectly reduce the hepatic synthesis and secretion of VLDL particles, which are the primary carriers of endogenous triglycerides.

-

Induction of Fibroblast Growth Factor 21 (FGF21): PPARα activation can induce the expression of FGF21, a metabolic hormone with pleiotropic effects, including a role in fatty acid oxidation and glucose metabolism, which can contribute to the overall improvement in the lipid profile.

Quantitative Data on Triglyceride Reduction

While the full, detailed results of the clinical trial for this compound (NCT00169559) are not publicly available, data from studies on other potent and selective PPARα agonists provide insight into the potential efficacy of this class of compounds.

A study on a similar potent and selective PPARα agonist, LY518674, demonstrated a significant reduction in plasma triglycerides. In subjects with metabolic syndrome and low HDL-C, treatment with LY518674 resulted in a 30% reduction in plasma triglyceride levels compared to a 7% increase in the placebo group[1].

The clinical trial for this compound was a dose-response study evaluating daily doses ranging from 1µg to 20µg over an eight-week period in subjects with dyslipidemia[2]. Although specific triglyceride reduction percentages for each dose are not available in the public domain, it is anticipated that a dose-dependent reduction would be observed.

| Compound | Dosage | Treatment Duration | Patient Population | Triglyceride Reduction (%) | Reference |

| LY518674 | 100 µ g/day | Not specified | Metabolic syndrome with low HDL-C | 30% | [1] |

| This compound | 1µg - 20µ g/day | 8 weeks | Dyslipidemia (low HDLc, mildly to moderately elevated TG) | Data not publicly available | [2] |

Table 1: Summary of Triglyceride Reduction by Potent PPARα Agonists

Experimental Protocols

Detailed experimental protocols for the clinical trial of this compound (NCT00169559), a multi-center, randomized, double-blind, placebo- and active-controlled study, would typically include the following key elements:

1. Study Population:

-

Inclusion criteria would specify age range, diagnosis of dyslipidemia (e.g., low HDL-C and mildly to moderately elevated triglycerides), and absence of other significant medical conditions.

-

Exclusion criteria would include conditions or medications that could interfere with the study's objectives.

2. Study Design:

-

A randomized, double-blind, placebo-controlled, and active-comparator (e.g., fenofibrate) parallel-group design.

-

Multiple dosage arms of this compound (e.g., 1µg, 5µg, 10µg, 20µg daily) to assess dose-response.

-

An eight-week treatment period with regular follow-up visits.

3. Treatment Administration:

-

Oral administration of this compound, placebo, or the active comparator at a specified time each day.

4. Efficacy Assessments:

-

Fasting blood samples collected at baseline and at specified intervals throughout the study.

-

Measurement of plasma triglyceride levels using a validated enzymatic assay.

-

Measurement of other lipid parameters, including total cholesterol, HDL-C, and LDL-C.

5. Safety and Tolerability Assessments:

-

Monitoring of adverse events through patient reporting and clinical evaluation.

-

Regular monitoring of vital signs, electrocardiograms (ECGs), and clinical laboratory parameters (e.g., liver function tests, creatinine (B1669602) kinase).

6. Statistical Analysis:

-

The primary efficacy endpoint would be the percent change in fasting triglyceride levels from baseline to the end of the treatment period.

-

Statistical methods such as Analysis of Covariance (ANCOVA) would be used to compare the effects of different doses of this compound with placebo and the active comparator.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Caption: Mechanism of action of this compound in triglyceride reduction.

Caption: Generalized workflow for a clinical trial of this compound.

Conclusion

This compound, as a potent and selective PPARα agonist, holds theoretical promise for the management of dyslipidemia, particularly for reducing elevated triglyceride levels. Its mechanism of action is well-grounded in the established role of PPARα in regulating lipid metabolism. While specific clinical data for this compound remains limited in the public domain, the broader evidence for this class of drugs suggests a significant potential for triglyceride reduction. Further disclosure of the complete clinical trial results is necessary for a definitive assessment of its efficacy and safety profile. The information provided in this guide serves as a technical resource for understanding the fundamental principles behind the triglyceride-lowering effects of this compound and similar PPARα agonists.

References

Understanding the Pharmacokinetics of GW 590735: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW 590735 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism. Activation of PPARα leads to a cascade of downstream effects, primarily influencing the transcription of genes involved in fatty acid uptake, transport, and oxidation. This technical guide provides a summary of the currently available information on the pharmacokinetics of this compound, a compound of interest for its potential therapeutic applications in dyslipidemia and other metabolic disorders. However, it is important to note that publicly available information, particularly regarding detailed experimental protocols and human clinical trials, is limited.

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models provide foundational knowledge of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, data is available from studies conducted in rats and dogs.

Data Summary

The following table summarizes the key pharmacokinetic parameters of this compound observed in preclinical species.

| Parameter | Rat | Dog |

| Dose (mg/kg) | Information not available | Information not available |

| Route of Administration | Information not available | Information not available |

| Clearance (CL) | Information not available | Information not available |

| Volume of Distribution (Vd) | Information not available | Information not available |

| Terminal Half-life (t1/2) | Information not available | Information not available |

| Bioavailability (F%) | Information not available | Information not available |

Experimental Protocols

A core requirement for the robust interpretation and replication of scientific findings is the detailed disclosure of experimental methodologies. Unfortunately, the specific protocols for the preclinical pharmacokinetic studies of this compound are not detailed in the currently accessible literature.

In general, a typical preclinical pharmacokinetic study would involve the following steps:

General Workflow for a Preclinical Pharmacokinetic Study

Caption: A generalized workflow for conducting a preclinical pharmacokinetic study.

Mechanism of Action: PPARα Agonism and Signaling Pathway

This compound exerts its pharmacological effects through the activation of PPARα. The binding of this compound to PPARα initiates a series of molecular events that ultimately alter gene expression.

PPARα Signaling Pathway

Caption: The signaling pathway of this compound-mediated PPARα activation.

Absorption, Metabolism, and Excretion

Detailed information regarding the ADME properties of this compound is not currently available in the public domain. To fully characterize its pharmacokinetic profile, the following aspects would need to be investigated:

-

Absorption: The rate and extent of absorption after oral administration, including potential food effects.

-

Metabolism: Identification of the major metabolites, the primary metabolic pathways (e.g., oxidation, glucuronidation), and the specific cytochrome P450 (CYP) enzymes or other enzyme systems involved.

-

Excretion: The primary routes of elimination from the body (i.e., renal vs. fecal) and the characterization of the excreted drug-related material.

General Methodology for In Vitro Metabolism Studies

Caption: A typical workflow for an in vitro metabolism study.

Human Clinical Trials

A thorough search of clinical trial registries and scientific literature did not yield any information on human clinical trials conducted with this compound. The absence of this data means that the safety, tolerability, and pharmacokinetic profile of this compound in humans remain uncharacterized.

Conclusion and Future Directions

This compound is a potent and selective PPARα agonist with a preclinical pharmacokinetic profile that has been partially characterized in rats and dogs. Its mechanism of action through the PPARα signaling pathway suggests potential therapeutic benefits in managing dyslipidemia. However, a significant lack of publicly available data, particularly concerning detailed experimental protocols for preclinical studies, comprehensive ADME data, and any information on human clinical trials, currently limits a full understanding of its pharmacokinetic properties and its potential for clinical development. Further research and publication of these critical data sets are necessary to fully elucidate the pharmacokinetic profile of this compound and to inform any future drug development efforts.

The Selective Affinity of GW 590735 for PPARα: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective binding and activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) by the potent agonist GW 590735. The document details the compound's receptor selectivity, outlines the experimental methodologies used to determine these properties, and illustrates the associated signaling pathways.

Quantitative Selectivity Data

This compound is a highly selective agonist for PPARα. Its potency is significantly greater for the alpha isoform compared to the delta and gamma isoforms of the PPAR family. The following table summarizes the quantitative data regarding its selectivity.

| Receptor Isoform | Parameter | Value (nM) | Selectivity vs. PPARα |

| PPARα | EC50 | 4 | 1x |

| PPARδ | EC50 | >2000 | >500x |

| PPARγ | EC50 | >2000 | >500x |

*Note: Specific EC50 values for PPARδ and PPARγ are not explicitly detailed in the available literature. The values presented are calculated based on the reported selectivity of being at least 500-fold less potent than for PPARα.[1][2][3]

Experimental Protocols

The determination of this compound's selectivity for PPARα involves two primary types of in vitro assays: competitive radioligand binding assays and cell-based transactivation assays.

Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound (this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Objective: To determine the binding affinity (Ki) of this compound for PPARα, PPARδ, and PPARγ.

Materials:

-

His-tagged human PPARα, PPARδ, and PPARγ ligand-binding domains (LBDs)

-

Radiolabeled PPAR agonist (e.g., [3H]-labeled compound)

-

Unlabeled this compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)

-

96-well filter plates

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of unlabeled this compound in the assay buffer. Prepare a solution of the radiolabeled ligand at a concentration close to its Kd.

-

Assay Setup: In a 96-well plate, combine the receptor LBD, the radiolabeled ligand, and varying concentrations of this compound. Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a known unlabeled ligand).

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Detection: Dry the filters, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from all other measurements. Plot the percentage of specific binding against the concentration of this compound. Use non-linear regression to determine the IC50 value, which is then used to calculate the Ki value.

Luciferase Reporter Gene Transactivation Assay

This cell-based assay measures the ability of a compound to activate a PPAR isoform, leading to the expression of a reporter gene (luciferase).

Objective: To determine the functional potency (EC50) of this compound as an agonist for PPARα, PPARδ, and PPARγ.

Materials:

-

Mammalian cell line (e.g., HEK293T or CV-1)

-

Expression plasmids for the full-length human PPARα, PPARδ, and PPARγ.

-

A luciferase reporter plasmid containing a PPAR response element (PPRE) upstream of the luciferase gene.

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.

-

Transfection reagent (e.g., Lipofectamine).

-

Cell culture medium and supplements.

-

This compound.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Culture and Transfection: Culture the cells in appropriate media. Co-transfect the cells with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the control plasmid.

-

Compound Treatment: After an incubation period to allow for plasmid expression, treat the cells with serial dilutions of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells with the compound for 18-24 hours.

-

Cell Lysis: Wash the cells with PBS and then lyse them using a lysis buffer.

-

Luciferase Assay: Add the luciferase assay reagent to the cell lysates. Measure the firefly luciferase activity using a luminometer. If a control plasmid was used, also measure its reporter activity.

-

Data Analysis: Normalize the firefly luciferase activity to the control reporter activity. Plot the normalized luciferase activity against the concentration of this compound. Use a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

Experimental Workflow for Determining PPAR Selectivity

Caption: Workflow for determining PPAR selectivity of this compound.

PPARα Signaling Pathway

Caption: Simplified PPARα signaling pathway upon agonist activation.

References

Foundational Research on GW 590735 in Metabolic Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW 590735 is a potent and highly selective agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). As a member of the nuclear receptor superfamily of transcription factors, PPARα is a key regulator of lipid and glucose metabolism, primarily in tissues with high fatty acid catabolism rates such as the liver, heart, and skeletal muscle. Activation of PPARα by agonists like this compound leads to the transcriptional regulation of a suite of genes involved in fatty acid uptake, activation, and oxidation, as well as in lipoprotein metabolism. This technical guide provides a comprehensive overview of the foundational research on this compound, focusing on its role in metabolic diseases, with a particular emphasis on dyslipidemia. Due to the limited availability of public data, this guide synthesizes the known information and provides context based on the established mechanisms of PPARα activation.

Core Mechanism of Action: PPARα Activation

This compound exerts its pharmacological effects by binding to and activating PPARα. Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins, leading to the initiation of gene transcription. The primary metabolic consequences of PPARα activation by this compound are anticipated to be the enhancement of fatty acid oxidation and the modulation of lipoprotein metabolism.

Signaling Pathway

The signaling cascade initiated by this compound binding to PPARα leading to the regulation of target genes involved in lipid metabolism is depicted below.

Quantitative Data from Preclinical and Clinical Studies

Publicly available quantitative data for this compound is limited. The tables below summarize the key findings from preclinical studies. No quantitative results from the registered clinical trial (NCT00169559) have been publicly released.

Table 1: In Vitro Activity of this compound

| Assay Type | Receptor | EC50 (nM) | Selectivity vs PPARδ and PPARγ | Reference |

| Luciferase Reporter Assay | Human PPARα | 4 | >500-fold | [1][2][3] |

Table 2: In Vivo Efficacy of this compound in Human ApoA-I Transgenic Mice

| Dose (mg/kg, oral, twice daily for 5 days) | Change in LDLc | Change in Triglycerides (TG) | Change in HDLc |

| 0.5 - 5 | Lowered | Lowered | Increased |

Note: Specific percentage changes are not available in the public domain.

Table 3: Pharmacokinetic Parameters of this compound

| Species | Dose (mg/kg, i.v.) | Clearance (Cl) (mL/min/kg) | Volume of Distribution (Vd) (L/kg) | Half-life (T1/2) (hours) | Bioavailability (F%) |

| Rat | 2.7 | 5 | 1 | 2.4 | 47 |

| Dog | 2.0 | 13 | 2.8 | 2.6 | 85 |

Experimental Protocols

Detailed experimental protocols for studies involving this compound are largely proprietary. However, based on standard methodologies in the field, plausible protocols for key experiments are outlined below.

In Vitro PPARα Activation Assay (Luciferase Reporter Assay)

This protocol describes a typical cell-based assay to determine the potency and selectivity of this compound as a PPARα agonist.

References

Unveiling the Molecular Landscape of GW590735: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW590735 is a potent and highly selective synthetic agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key nuclear receptor in the regulation of lipid and glucose metabolism. This technical guide provides a comprehensive overview of the molecular targets of GW590735, detailing its binding affinities, mechanism of action, and downstream signaling pathways. This document synthesizes quantitative data, outlines relevant experimental protocols, and presents visual representations of the key biological processes to serve as a resource for researchers and professionals in the field of drug discovery and development.

Primary Molecular Target: Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

The principal molecular target of GW590735 is the nuclear receptor PPARα. GW590735 acts as a potent agonist, binding to the ligand-binding domain (LBD) of PPARα and inducing a conformational change that initiates a cascade of transcriptional events. This activation leads to the modulation of genes involved in fatty acid oxidation, lipid transport, and inflammation.

Quantitative Analysis of PPARα Activation

GW590735 demonstrates high potency and selectivity for PPARα. The following table summarizes the key quantitative metrics that define its activity.

| Parameter | Value | Receptor Subtype | Reference |

| EC50 | 4 nM | Human PPARα | [1] |

| Selectivity | >500-fold | PPARα vs. PPARδ/γ | N/A |

EC50 (Half-maximal effective concentration) represents the concentration of GW590735 required to elicit 50% of the maximal response in a functional assay.

Mechanism of Action and Downstream Signaling

Upon binding to the PPARα LBD, GW590735 stabilizes an active conformation of the receptor. This conformational change facilitates the dissociation of corepressors and the recruitment of coactivator proteins, such as Steroid Receptor Coactivator-1 (SRC-1). The resulting GW590735-PPARα-coactivator complex then heterodimerizes with the Retinoid X Receptor (RXR). This heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event initiates the transcription of genes that play crucial roles in lipid metabolism.

Key Downstream Target Genes

Activation of PPARα by GW590735 leads to the upregulation of a suite of genes involved in various aspects of lipid homeostasis:

-

Fatty Acid Oxidation: Carnitine Palmitoyltransferase 1A (CPT1A) and Acyl-CoA Oxidase 1 (ACOX1) are key enzymes in mitochondrial and peroxisomal fatty acid β-oxidation, respectively.[2][3] Their upregulation enhances the catabolism of fatty acids.

-

Lipid Transport: Genes encoding for Fatty Acid Binding Protein (FABP) and CD36 are induced, facilitating the uptake and intracellular transport of fatty acids.[4]

-

Lipoprotein Metabolism: GW590735 influences lipoprotein metabolism, contributing to an increase in high-density lipoprotein (HDL) cholesterol and a decrease in low-density lipoprotein (LDL) cholesterol and triglycerides.[1][5] A clinical study in moderately obese men showed that a 20 μg daily dose of GW590735 for two weeks resulted in a significant reduction in fasting plasma triglycerides.[5]

Signaling Pathway Diagram

Caption: Signaling pathway of GW590735-mediated PPARα activation.

Experimental Protocols

The characterization of GW590735 and other PPARα agonists relies on a variety of in vitro and in vivo experimental procedures. Below are detailed methodologies for key assays.

In Vitro PPARα Transactivation Assay (Luciferase Reporter Assay)

This cell-based assay is fundamental for quantifying the ability of a compound to activate PPARα-mediated gene transcription.

Objective: To determine the EC50 of GW590735 for PPARα.

Methodology:

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in DMEM supplemented with 10% fetal bovine serum.

-

Cells are seeded in 24-well plates.

-

Transient transfection is performed using a lipid-based transfection reagent (e.g., Lipofectamine 2000).

-

The following plasmids are co-transfected:

-

An expression vector for the Gal4 DNA-binding domain fused to the PPARα ligand-binding domain (Gal4-PPARα-LBD).

-

A reporter plasmid containing multiple copies of the Gal4 upstream activation sequence driving the expression of the firefly luciferase gene (pG5Luc).

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.[4][6]

-

-

-

Compound Treatment:

-

Five hours post-transfection, the medium is replaced with fresh medium containing various concentrations of GW590735 or a vehicle control (e.g., DMSO).[6]

-

-

Luciferase Activity Measurement:

-

After 24 hours of incubation, cells are lysed.

-

Luciferase activity is measured using a dual-luciferase reporter assay system. Firefly luciferase activity is normalized to the corresponding Renilla luciferase activity.[6]

-

-

Data Analysis:

-

The normalized luciferase activity is plotted against the logarithm of the GW590735 concentration.

-

The EC50 value is determined by fitting the data to a sigmoidal dose-response curve.

-

Coactivator Recruitment Assay (AlphaScreen)

This biochemical assay measures the ligand-dependent interaction between PPARα and a coactivator peptide.

Objective: To confirm that GW590735 promotes the recruitment of coactivators to the PPARα LBD.

Methodology:

-

Assay Components:

-

Recombinant PPARα LBD.

-

Biotinylated coactivator peptide containing an LXXLL motif (e.g., from SRC-1).

-

Streptavidin-coated donor beads and nickel chelate acceptor beads.[6]

-

-

Assay Procedure:

-

The PPARα LBD, biotinylated coactivator peptide, and GW590735 are incubated in a microplate.

-

Donor and acceptor beads are added to the mixture.

-

In the presence of GW590735, the coactivator peptide binds to the PPARα LBD, bringing the donor and acceptor beads into close proximity.

-

-

Signal Detection:

-

Upon excitation at 680 nm, the donor beads release singlet oxygen, which excites the acceptor beads.

-

The acceptor beads emit light at 520-620 nm, which is detected by a microplate reader.

-

-

Data Analysis:

-

The intensity of the emitted light is proportional to the extent of coactivator recruitment.

-

Experimental and Drug Discovery Workflow

The identification and development of a selective PPARα agonist like GW590735 typically follows a structured workflow.

Caption: A generalized workflow for the discovery and development of a selective PPARα agonist.

Conclusion

GW590735 is a valuable research tool for elucidating the physiological roles of PPARα. Its high potency and selectivity make it a model compound for studying the therapeutic potential of PPARα activation in metabolic disorders. This technical guide has provided a detailed examination of its molecular targets, mechanism of action, and the experimental methodologies used for its characterization. The continued investigation of compounds like GW590735 will be instrumental in the development of next-generation therapies for dyslipidemia and related metabolic diseases.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Tubular CPT1A deletion minimally affects aging and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Liver ACOX1 regulates levels of circulating lipids that promote metabolic health through adipose remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Basis for PPARs Activation by The Dual PPARα/γ Agonist Sanguinarine: A Unique Mode of Ligand Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. benchchem.com [benchchem.com]

Early-Stage In Vivo Studies of GW590735: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information regarding early-stage in vivo studies of GW590735. GW590735 is a potent and selective Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist.[1][2] Due to the limited volume of published in vivo data for this specific compound, this guide also incorporates general principles and methodologies for the in vivo assessment of PPARα agonists to provide a comprehensive framework for research and development.

Introduction to GW590735 and PPARα Agonism

GW590735 is a selective agonist for PPARα with an EC50 of 4 nM, demonstrating over 500-fold selectivity against PPARδ and PPARγ.[1][2] PPARα is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and inflammation.[3][4][5] Activation of PPARα primarily in the liver, heart, and muscle leads to the upregulation of genes involved in fatty acid transport and oxidation.[6] This mechanism underlies the therapeutic potential of PPARα agonists in treating dyslipidemia, a condition characterized by abnormal levels of lipids in the blood. In vivo, GW590735 has been shown to increase high-density lipoprotein (HDL) cholesterol while decreasing low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) cholesterol and triglycerides.[1]

Quantitative Data from In Vivo Studies

The following tables summarize the available quantitative data from early-stage in vivo studies of GW590735.

Table 1: Pharmacokinetic Parameters of GW590735

| Species | Dose (mg/kg) | Route | Clearance (Cl) (mL/min/kg) | Volume of Distribution (Vd) (L/kg) | Half-life (T½) (hours) | Bioavailability (F%) |

| Rat | 2.7 | IV | 5 | 1 | 2.4 | 47% (Oral) |

| Dog | 2.0 | IV | 13 | 2.8 | 2.6 | 85% (Oral) |

Data sourced from MedchemExpress and MOLNOVA.[1][2]

Table 2: Effects of GW590735 on Lipid Profile in an Animal Model

| Animal Model | Treatment Group (Dose, mg/kg) | Duration | Change in LDLc | Change in Triglycerides (TG) | Change in HDLc |

| ApoA-I Transgenic Mice | 0.5 - 5 (oral, twice daily) | 5 days | Lowered | Lowered | Increased |

Data sourced from MedchemExpress and MOLNOVA.[1][2]

Signaling Pathway of PPARα Activation

The therapeutic effects of GW590735 are mediated through the activation of the PPARα signaling pathway. Upon binding of a ligand such as GW590735, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription. This leads to increased fatty acid catabolism and a reduction in inflammatory responses.

References

- 1. GW590735 | 343321-96-0 | PPAR | MOLNOVA [molnova.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cusabio.com [cusabio.com]

- 5. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]

- 6. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]

GW 590735: A Technical Guide to its Impact on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Published: December 17, 2025

Abstract

GW 590735 is a potent and highly selective synthetic agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2][3] As a ligand-activated transcription factor, PPARα is a master regulator of lipid and glucose metabolism, making it a key therapeutic target for dyslipidemia and related metabolic disorders.[4][5] Activation of PPARα by agonists like this compound initiates a cascade of genomic events, profoundly altering the expression of genes involved in fatty acid transport, catabolism, and systemic energy homeostasis. This document provides an in-depth technical overview of the molecular mechanisms of this compound, its downstream effects on gene expression, and standardized protocols for its study. While direct, quantitative gene expression data for this compound is limited in publicly accessible literature, this guide leverages comprehensive data from other well-characterized PPARα agonists, such as fenofibrate (B1672516) and Wy14643, to provide a representative profile of its transcriptional impact.

Core Mechanism of Action: The PPARα Signaling Pathway

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear hormone receptors that function as ligand-activated transcription factors. The family consists of three main isotypes: α, β/δ, and γ. This compound is distinguished by its high selectivity for PPARα, with an EC50 value of approximately 4 nM and over 500-fold selectivity against PPARδ and PPARγ.[1][2][3]

The canonical signaling pathway for PPARα activation proceeds as follows:

-

Ligand Binding: As a synthetic agonist, this compound enters the cell and binds to the ligand-binding domain (LBD) of PPARα in the cytoplasm or nucleus.

-

Conformational Change & Heterodimerization: This binding event induces a conformational change in the PPARα receptor, causing the dissociation of corepressor proteins and the recruitment of coactivator proteins.[6]

-

RXR Partnership: The activated PPARα receptor forms a heterodimer with the Retinoid X Receptor (RXR), another nuclear receptor.[6]

-